[(2R,3R,4R,5R,6R)-5-Acetamido-3-acetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
[(2R,3R,4R,5R,6R)-5-Acetamido-3-acetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Brand Name:
Vulcanchem
CAS No.:
868231-09-8
VCID:
VC0141083
InChI:
InChI=1S/C36H43NO19/c1-15-11-28(45)53-25-12-23(9-10-24(15)25)52-35-29(37-16(2)38)32(30(48-19(5)41)26(54-35)13-46-17(3)39)56-36-34(51-22(8)44)33(50-21(7)43)31(49-20(6)42)27(55-36)14-47-18(4)40/h9-12,26-27,29-36H,13-14H2,1-8H3,(H,37,38)/t26-,27-,29-,30+,31+,32-,33+,34-,35+,36+/m1/s1
SMILES:
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Molecular Formula:
C36H43NO19
Molecular Weight:
793.7 g/mol
[(2R,3R,4R,5R,6R)-5-Acetamido-3-acetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
CAS No.: 868231-09-8
Reference Standards
VCID: VC0141083
Molecular Formula: C36H43NO19
Molecular Weight: 793.7 g/mol
CAS No. | 868231-09-8 |
---|---|
Product Name | [(2R,3R,4R,5R,6R)-5-Acetamido-3-acetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
Molecular Formula | C36H43NO19 |
Molecular Weight | 793.7 g/mol |
IUPAC Name | [(2R,3R,4R,5R,6R)-5-acetamido-3-acetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C36H43NO19/c1-15-11-28(45)53-25-12-23(9-10-24(15)25)52-35-29(37-16(2)38)32(30(48-19(5)41)26(54-35)13-46-17(3)39)56-36-34(51-22(8)44)33(50-21(7)43)31(49-20(6)42)27(55-36)14-47-18(4)40/h9-12,26-27,29-36H,13-14H2,1-8H3,(H,37,38)/t26-,27-,29-,30+,31+,32-,33+,34-,35+,36+/m1/s1 |
Standard InChIKey | FGXPTUHJUUNJQJ-BAKCSKPESA-N |
Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Synonyms | 7-[[4,6-Di-O-acetyl-2-(acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-galactopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one |
PubChem Compound | 11564057 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume